Barium fluoride

Catalog No.
S577351
CAS No.
7787-32-8
M.F
BaF2
M. Wt
175.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Barium fluoride

CAS Number

7787-32-8

Product Name

Barium fluoride

IUPAC Name

barium(2+);difluoride

Molecular Formula

BaF2

Molecular Weight

175.32 g/mol

InChI

InChI=1S/Ba.2FH/h;2*1H/q+2;;/p-2

InChI Key

OYLGJCQECKOTOL-UHFFFAOYSA-L

SMILES

[F-].[F-].[Ba+2]

Synonyms

barium fluoride

Canonical SMILES

[F-].[F-].[Ba+2]

Scintillation Detectors

One of the most prominent scientific research applications of Barium Fluoride is its use as a scintillator. Barium fluoride is a highly efficient material that converts high-energy radiation, such as X-rays, gamma rays, and alpha and beta particles, into visible light. This light can then be detected by photomultiplier tubes (PMTs) and converted into electrical signals for analysis.

Barium fluoride is particularly valuable due to its several key properties for scintillation detection:

  • Fast Decay Time: Barium fluoride boasts an exceptionally fast decay time, meaning it emits light very quickly after being struck by radiation. This allows for accurate timing measurements and high-resolution detection of individual events.
  • High Detection Efficiency: Barium fluoride exhibits a high detection efficiency for various forms of radiation, especially gamma rays. This translates to a greater number of photons emitted for each incoming radiation particle, leading to better signal-to-noise ratios and improved sensitivity.

These properties make Barium Fluoride a crucial component in various scientific instruments:

  • Positron Emission Tomography (PET): Barium fluoride crystals are commonly used in PET scanners to detect the annihilation gamma rays emitted during positron-electron interactions. This allows for the visualization and localization of biological processes involving radiotracers labeled with positron-emitting isotopes.
  • Neutron Detection: Barium fluoride can also be used for neutron detection, particularly high-energy neutrons (10-150 MeV). By employing pulse shape discrimination techniques, scientists can differentiate neutron signals from those originating from gamma rays, enabling their specific detection.

Other Research Applications

Beyond its role in scintillation, Barium Fluoride finds applications in other areas of scientific research:

  • Solid-State Ionic Conductors: Barium fluoride exhibits ionic conductivity, meaning it allows for the movement of ions within its crystal structure. This property makes it a potential candidate for use in solid-state electrolytes in batteries and other electrochemical devices.
  • Material Science Research: Barium fluoride is used in various material science research studies, including investigations into crystal growth, defect structures, and luminescence mechanisms.

Barium fluoride is an inorganic compound with the chemical formula BaF2\text{BaF}_2. It appears as a colorless solid and is naturally found in the rare mineral known as frankdicksonite. Under standard conditions, barium fluoride adopts a fluorite structure, transitioning to a lead(II) chloride structure under high-pressure conditions. This compound is characterized by its high melting point of 1368°C and boiling point of 2260°C, along with a density of 4.89 g/cm³. Barium fluoride is known for its remarkable resilience against high-energy radiation, although it is less resistant to moisture compared to calcium fluoride and can degrade in the presence of water, especially affecting its optical properties in the vacuum ultraviolet spectrum .

, primarily characterized as ionic interactions. Some notable reactions include:

  • Synthesis Reaction: The formation of barium fluoride from barium and fluorine can be represented as:
    Ba+2FBaF2\text{Ba}+2\text{F}\rightarrow \text{BaF}_2
  • Double Displacement Reaction: When barium fluoride reacts with sodium nitrate, it produces barium nitrate and sodium fluoride:
    BaF2+2NaNO3Ba NO3)2+2NaF\text{BaF}_2+2\text{NaNO}_3\rightarrow \text{Ba NO}_3)_2+2\text{NaF}
  • Displacement Reaction: In the presence of zinc, barium fluoride reacts to form elemental barium and zinc fluoride:
    BaF2+2ZnBa+2ZnF\text{BaF}_2+2\text{Zn}\rightarrow \text{Ba}+2\text{ZnF}

These reactions highlight the compound's behavior as an ionic substance, exhibiting typical characteristics of ionic bonding such as high melting points and solubility patterns .

Barium fluoride can be synthesized through several methods:

  • Reaction with Ammonium Fluoride: Barium carbonate reacts with ammonium fluoride to produce barium fluoride and ammonium carbonate:
    BaCO3+2NH4FBaF2+(NH4)2CO3\text{BaCO}_3+2\text{NH}_4\text{F}\rightarrow \text{BaF}_2+(\text{NH}_4)_2\text{CO}_3
  • Direct Combination: Barium and fluorine can directly react under controlled conditions to form barium fluoride.
  • Precipitation Method: Mixing solutions of barium chloride and sodium fluoride leads to the precipitation of barium fluoride:
    BaCl2+2NaFBaF2+2NaCl\text{BaCl}_2+2\text{NaF}\rightarrow \text{BaF}_2+2\text{NaCl}
  • Solid-State Synthesis: Barium fluorosilicate decomposes at high temperatures to yield barium fluoride and silicon tetrafluoride gas .

Barium fluoride has diverse applications across various industries:

  • Optical Components: Due to its transparency in the ultraviolet range, it is used in optical instruments and lenses.
  • Enamel Production: It contributes to the durability and glossiness of enamel coatings.
  • Scintillation Detectors: Barium fluoride is employed in scintillation counters for detecting radiation.
  • Solder Manufacturing: It serves as a flux in soldering processes.
  • Fuel Oil Analysis: Utilized in analytical chemistry for examining fuel oils .

Research on barium fluoride interactions primarily focuses on its effects on biological systems and materials science. Studies have shown that exposure to moisture can significantly alter its optical properties, making it less effective for certain applications. Additionally, investigations into its interactions with other ions have provided insights into ionic transport mechanisms relevant in both environmental chemistry and biological systems .

Barium fluoride shares similarities with several other fluorides, particularly calcium fluoride and strontium fluoride. Below is a comparison highlighting its uniqueness:

CompoundChemical FormulaMelting Point (°C)Solubility in WaterUnique Features
Barium FluorideBaF2\text{BaF}_21368InsolubleHigh resistance to radiation
Calcium FluorideCaF2\text{CaF}_21418InsolubleMore soluble than barium fluoride
Strontium FluorideSrF2\text{SrF}_21470Slightly solubleHigher melting point than barium
Lithium FluorideLiF\text{LiF}845SolubleLower density; used in lithium batteries

Barium fluoride's unique combination of high melting point, low solubility, and exceptional resistance to radiation makes it particularly valuable for specialized applications where these properties are critical .

Fluorite Structure Under Standard Conditions

Barium fluoride adopts the fluorite crystal structure under standard atmospheric conditions, which represents one of the most fundamental ionic crystal arrangements in solid-state chemistry [1]. The compound crystallizes in the cubic crystal system with the space group Fm3m, characterized by its face-centered cubic symmetry [2] [3]. In this arrangement, barium cations occupy the face-centered cubic lattice positions, while fluoride anions fill all available tetrahedral voids within the structure [4].

The fluorite structure exhibits a three-dimensional framework where each barium ion is coordinated by eight fluoride ions in a body-centered cubic geometry [16]. Conversely, each fluoride ion is tetrahedrally coordinated by four barium cations, forming a mixture of edge-sharing and corner-sharing tetrahedral units [16]. This coordination arrangement results in a coordination number of 8 for barium ions and 4 for fluoride ions [14] [17].

The structural stability of barium fluoride in the fluorite configuration stems from the optimal balance between electrostatic attractions and repulsions within the ionic lattice [1]. The barium ions, with their larger ionic radius of 1.35 Ångström, create sufficient space within the face-centered cubic framework to accommodate the fluoride ions in tetrahedral sites [19]. This arrangement maximizes the coordination numbers while maintaining overall electrical neutrality throughout the crystal structure [25].

Table 2.1: Structural Parameters of Barium Fluoride in Fluorite Structure

ParameterValueReference
Crystal SystemCubic [3]
Space GroupFm3m [2] [16]
Lattice Constant (a)6.196-6.201 nm [4] [8]
Density4.89 g/cm³ [3] [18]
Formula Units per Unit Cell4 [8]
Barium Coordination Number8 [14] [17]
Fluoride Coordination Number4 [14] [17]
Barium-Fluoride Bond Length2.72 Å [16]

High-Pressure Structural Transformations

Barium fluoride undergoes a series of pressure-induced structural phase transitions that fundamentally alter its crystallographic arrangement [1] [5]. The first major transition occurs at approximately 3.0 gigapascals, where the fluorite structure transforms into the cotunnite-type structure, characterized by the orthorhombic space group Pnma [10] [19]. This transformation represents a significant change in coordination geometry, with the barium coordination number increasing from 8 to 9 in the cotunnite phase [10].

The cotunnite structure exhibits lower symmetry compared to the fluorite arrangement, with barium ions occupying positions that allow for increased coordination with fluoride ions [10]. The volume collapse associated with this transition is approximately 8.6 percent, indicating substantial structural reorganization under pressure [10]. Theoretical calculations predict that this transition pressure decreases with increasing temperature, demonstrating the thermodynamic sensitivity of the phase boundary [19].

At higher pressures, typically around 12.8 to 15.5 gigapascals, barium fluoride undergoes a second major structural transformation to the hexagonal Ni₂In-type phase [10] [19]. This phase is characterized by the space group P6₃/mmc and represents the highest coordination environment observed in barium fluoride, with the barium coordination number reaching 11 [10]. The hexagonal phase exhibits a volume collapse of approximately 14.3 percent relative to the original fluorite structure [10].

Table 2.2: High-Pressure Phase Transitions in Barium Fluoride

PhaseStructure TypeSpace GroupTransition Pressure (GPa)Volume Change (%)Coordination Number (Ba)
Phase IFluoriteFm3mAmbient-8
Phase IICotunnitePnma3.0-8.69
Phase IIINi₂In-typeP6₃/mmc12.8-15.5-14.311

The pressure-induced metallization of barium fluoride occurs at approximately 33 gigapascals, where the compound transitions from an insulating to a metallic state [10]. This electronic transition coincides with the structural changes but represents a separate phenomenon related to band gap closure under extreme compression [10].

Non-Linear Molecular Configuration in Vapor Phase

In the vapor phase, barium fluoride exists as discrete molecular units that exhibit a non-linear geometric configuration [6] [15]. The gas-phase structure deviates significantly from the linear arrangement that might be expected based on simple electrostatic considerations [15]. Instead, the fluoride-barium-fluoride bond angle is approximately 108 degrees, creating a bent molecular geometry [6] [15].

This non-linear configuration in the vapor phase results from the complex interplay between electrostatic forces and orbital hybridization effects [15]. The bent geometry violates the predictions of simple valence shell electron pair repulsion theory, which would suggest a linear arrangement for a molecule with two bonding pairs and no lone pairs on the central atom [15]. The deviation from linearity indicates significant ionic character in the bonding, with the barium cation polarizing the electron density distribution around the fluoride anions [15].

The molecular structure in the vapor phase represents a quasilinear arrangement, where the molecule dynamically oscillates between linear and bent configurations [25]. This behavior reflects the relatively low energy barrier between different conformational states at elevated temperatures [25]. The non-linear geometry becomes more pronounced at higher temperatures, where thermal energy overcomes the electrostatic preferences for linear arrangements [6].

Table 2.3: Vapor Phase Molecular Parameters

ParameterValueReference
F-Ba-F Bond Angle108° [6] [15]
Molecular GeometryNon-linear/Bent [6] [15]
Configuration TypeQuasilinear [25]
Bonding CharacterPredominantly Ionic [15]

Crystallographic Parameters and Lattice Constants

The crystallographic parameters of barium fluoride have been precisely determined through extensive X-ray diffraction studies and theoretical calculations [4] [8] [18]. The lattice constant of the cubic fluorite structure at room temperature is 6.196 Ångström, with slight variations reported in different studies ranging from 6.1959 to 6.2001 Ångström [4] [8]. These variations reflect differences in measurement conditions, sample purity, and experimental techniques employed in different investigations [4].

The temperature dependence of the lattice parameter exhibits linear behavior in the range of 300 to 580 Kelvin, with a thermal expansion coefficient of 18.1 × 10⁻⁶ per Kelvin [21]. Above 580 Kelvin, the lattice expansion becomes non-linear, indicating the onset of significant thermal disorder in the fluoride sublattice [21]. This behavior is characteristic of superionic conductors, where anion mobility increases dramatically at elevated temperatures [21].

The bulk modulus of barium fluoride in the fluorite phase is approximately 79.64 gigapascals, indicating moderate resistance to compression [10]. The calculated density of 4.886 grams per cubic centimeter agrees well with experimental measurements of 4.89 grams per cubic centimeter [8] [18]. The unit cell contains four formula units of barium fluoride, consistent with the face-centered cubic arrangement of the fluorite structure [8].

Table 2.4: Crystallographic Parameters at Standard Conditions

ParameterValueUnitsReference
Lattice Constant (a)6.196Å [4]
Unit Cell Volume238.0ų [4]
Density (Calculated)4.886g/cm³ [8]
Density (Experimental)4.89g/cm³ [18]
Bulk Modulus79.64GPa [10]
Thermal Expansion Coefficient18.1 × 10⁻⁶K⁻¹ [21]
Formula Units per Unit Cell4- [8]
Molecular Weight175.32g/mol [6]

The temperature-dependent lattice parameters show systematic expansion with increasing temperature, following the relationship a(T) = a₀[1 + α(T - T₀)], where α represents the linear thermal expansion coefficient [21]. At elevated temperatures approaching the superionic transition, deviations from this linear relationship become apparent due to increased anion disorder [21].

Bond Nature and Electronic Configuration

The bonding in barium fluoride is predominantly ionic in character, arising from the complete transfer of electrons from barium to fluorine atoms [9] [12]. The barium atom, with its ground-state electronic configuration of [Xe]6s², readily loses its two valence electrons to form the Ba²⁺ cation [9]. Each fluorine atom, with its ground-state configuration of [He]2s²2p⁵, accepts one electron to achieve the stable [He]2s²2p⁶ configuration as the F⁻ anion [9].

The ionic nature of the bonding is evidenced by the large electronegativity difference between barium (0.89) and fluorine (3.98), resulting in complete electron transfer rather than covalent bond formation [9]. The Ba²⁺ cation adopts the stable noble gas configuration of xenon, while each F⁻ anion achieves the neon configuration [9]. This complete electron transfer results in discrete ionic charges that interact through pure electrostatic forces within the crystal lattice [9].

The electronic band structure calculations reveal that barium fluoride is a wide-bandgap insulator with a fundamental band gap of approximately 10.8 electron volts [7]. The valence band is dominated by fluorine 2p orbitals, while the conduction band consists primarily of barium 5d and 6s orbitals [7]. The large band gap confirms the ionic nature of the bonding and explains the excellent optical transparency of barium fluoride across a wide spectral range [7].

In the crystal structure, the Ba-F bond lengths are 2.72 Ångström, reflecting the optimal balance between electrostatic attraction and ionic repulsion [16]. The bond strength is determined by the Madelung constant of the fluorite structure, which quantifies the electrostatic energy per ion pair in the crystal lattice [16]. The high coordination numbers (8 for barium, 4 for fluorine) maximize the electrostatic stabilization energy while maintaining the charge neutrality requirement [16].

Table 2.5: Electronic and Bonding Parameters

ParameterValueUnitsReference
Barium Ion Configuration[Xe]- [9]
Fluoride Ion Configuration[He]2s²2p⁶- [9]
Band Gap10.8eV [7]
Ba-F Bond Length2.72Å [16]
Ionic Character>95%% [9]
Electronegativity Difference3.09- [9]
Formal ChargesBa²⁺, F⁻- [9]

Barium fluoride exhibits a comprehensive range of physical properties that make it a valuable material for various optical and scientific applications. This section provides detailed analysis of its thermodynamic, mechanical, electrical, and optical characteristics based on extensive research findings.

Thermodynamic Properties

Melting and Boiling Points

Barium fluoride demonstrates high thermal stability with well-defined phase transition temperatures. The melting point of barium fluoride ranges from 1368°C to 1386°C [1] [2] [3] [4], with most sources reporting values around 1368-1370°C. This variation in reported values reflects differences in measurement conditions and sample purity. The boiling point is consistently reported at 2260°C [5] [3] [4] [6], indicating excellent thermal stability at elevated temperatures.

The material maintains its crystalline structure up to its melting point, transitioning from the fluorite structure under standard conditions. These high melting and boiling points contribute to barium fluoride's suitability for high-temperature optical applications, particularly in dry environments where it can be used up to 800°C [7] [8].

Heat Capacity and Thermal Conductivity

Barium fluoride exhibits moderate thermal transport properties that are important for thermal management in optical systems. The specific heat capacity is reported as 410 J/(kg·K) [9] [10] [11], which is characteristic of ionic crystals and contributes to the material's thermal stability.

The thermal conductivity of barium fluoride is 11.72 W/(m·K) at 286 K [2] [9] [10], indicating reasonably good heat transfer capabilities. This thermal conductivity value is intermediate between highly conductive metals and insulating materials, making it suitable for applications where moderate heat dissipation is required.

Thermal Expansion Coefficient

The linear thermal expansion coefficient of barium fluoride is 18.1 × 10⁻⁶ K⁻¹ at 273 K [2] [9] [10]. This relatively low thermal expansion coefficient is advantageous for optical applications, as it minimizes thermal stress and dimensional changes with temperature variations. However, despite this moderate expansion coefficient, barium fluoride is notably sensitive to thermal shock [1] [7] [10], requiring careful handling during temperature cycling.

Mechanical Properties

Density and Hardness

Barium fluoride has a density ranging from 4.83 to 4.89 g/cm³ [2] [5] [4] [12], with most precise measurements indicating 4.89 g/cm³. This high density contributes to its effectiveness as a radiation detection material and optical component.

The hardness of barium fluoride is characterized by a Knoop hardness of 82 (measured with a 500g indenter) [2] [9] [10] [13], corresponding to a Mohs hardness of approximately 3 [14] [15]. This relatively low hardness makes the material susceptible to mechanical damage and requires careful handling during manufacturing and use.

Elastic Constants (Young's Modulus, Poisson's Ratio)

Barium fluoride exhibits well-defined elastic properties essential for mechanical design applications. The Young's modulus is consistently reported as 53.07 GPa [2] [9] [10] [16], indicating moderate stiffness comparable to many optical materials. The shear modulus is 25.4 GPa [2] [9] [10], while the bulk modulus is 56.4 GPa [9] [10] [11].

The Poisson's ratio ranges from 0.32 to 0.343 [2] [12] [17], with most precise measurements indicating 0.343 [2] [9] [10]. These elastic constants follow the relationships expected for cubic crystals and are consistent with the material's fluorite structure.

The elastic constants for the cubic crystal structure are:

Thermal Shock Sensitivity

Barium fluoride is extremely sensitive to thermal shock [1] [7] [18] [10] [19], which represents one of its primary limitations. This sensitivity arises from the combination of its brittleness, thermal expansion characteristics, and relatively low thermal conductivity. Rapid temperature changes can induce thermal stresses that exceed the material's fracture strength, leading to cracking or complete failure.

This thermal shock sensitivity necessitates careful temperature control during manufacturing, processing, and operation. Applications requiring rapid temperature cycling or exposure to thermal gradients must be designed with appropriate thermal management to prevent damage.

Fracture Characteristics

Barium fluoride exhibits brittle fracture behavior with well-defined cleavage planes along the (111) crystallographic directions [9] [10] [11] [20]. The material fractures relatively easily [1] [7], requiring careful handling and mounting procedures. The apparent elastic limit is reported as 26.9 MPa (300 psi) [9] [10], indicating limited plastic deformation capability before fracture occurs.

The brittleness of barium fluoride is characteristic of ionic crystals and necessitates special consideration in mechanical design. The material's tendency to cleave along specific crystallographic planes can be both a limitation and an advantage, depending on the application requirements.

Electrical Properties

Dielectric Constant

Barium fluoride exhibits a static dielectric constant ranging from 7.28 to 7.36 [9] [10] [21], with most experimental measurements favoring the higher value. This dielectric constant is measured over frequency ranges from 1 kHz to 1 MHz at room temperature [9] [10]. The corresponding static refractive index value calculated from the dielectric constant is approximately 2.71 [21].

Temperature dependence studies indicate that the dielectric constant shows a moderate increase with temperature, rising from 6.9 at 14 K to 7.35 at 290 K, representing approximately a 5% increase over this temperature range [22].

Electrical Conductivity Mechanisms

Barium fluoride behaves as an electrical insulator under normal conditions, with electrical conductivity primarily governed by ionic transport mechanisms at elevated temperatures. The material exhibits low electrical conductivity at room temperature, making it suitable for applications requiring electrical isolation.

At higher temperatures, ionic conductivity increases due to enhanced mobility of fluoride ions within the crystal lattice. This temperature-dependent conductivity behavior is characteristic of ionic crystals and contributes to the material's high-temperature stability in electrical applications.

Optical Properties

Transmission Spectrum (UV to IR)

Barium fluoride exhibits exceptional broadband transparency spanning from the ultraviolet to the infrared regions. The primary transmission range extends from 0.15-0.2 μm to 11-12.5 μm [2] [7] [18] [23], making it one of the few materials offering such extensive spectral coverage.

In the ultraviolet region, transmission begins around 150-200 nm, though the exact cutoff depends on material purity and thickness. The material shows relatively low transmittance at 200 nm (approximately 0.60) [7], but transmission rapidly improves in the visible region, reaching 0.96-0.97 at 500 nm [7]. This high transmission level is maintained throughout the visible and near-infrared regions up to approximately 9 μm.

In the far-infrared region, transmission begins to decrease significantly beyond 9 μm, falling to 0.85 at 10 μm and 0.42 at 12 μm [7]. The transmission cutoff in the far-infrared is determined by multiphonon absorption processes characteristic of the fluoride lattice.

Refractive Index Across Wavelength Spectrum

The refractive index of barium fluoride varies systematically with wavelength, exhibiting normal dispersion characteristics. Comprehensive measurements across the transmission spectrum show the following key values:

At ultraviolet wavelengths, the refractive index is significantly higher, reaching values of 1.815 at 0.1408 μm and decreasing to 1.557 at 0.2 μm [2] [18]. In the visible region, the refractive index continues to decrease gradually: 1.512 at 0.2652 μm, 1.476 at 0.5461 μm, and 1.472 at 0.7065 μm [2] [18].

Throughout the infrared region, the refractive index shows continued decrease with increasing wavelength: 1.469 at 1.014 μm, 1.464 at 2.325 μm, 1.450 at 5.138 μm, and 1.394 at 10.346 μm [2] [18]. This systematic variation follows the expected dispersion behavior for ionic crystals.

The relatively low refractive index values (approximately 1.46-1.48 in the mid-infrared) [7] [13] contribute to low reflection losses, making antireflection coatings optional for many applications.

Scintillation Characteristics

Barium fluoride is recognized as one of the fastest known inorganic scintillators, exhibiting unique multiple emission components that enable specialized detection applications.

3.4.3.1. Fast Component (195-220 nm)

The fast scintillation component occurs through cross-luminescence mechanisms, producing emission peaks at 195 nm and 220 nm [24] [25] [15] [26]. This fast component represents the fastest scintillation response available in inorganic materials, with decay times ranging from 0.6 to 0.8 nanoseconds [24] [15] [27] [26].

The fast component exhibits several important characteristics:

  • Light yield: approximately 1.8 photons per keV of absorbed energy [15] [27]
  • Photoelectron yield: approximately 3% relative to sodium iodide (thallium) [15] [27]
  • Temperature independence between -40°C and 25°C [15]
3.4.3.2. Slow Component (310 nm)

The slow scintillation component results from self-trapped exciton (STE) processes, producing emission centered at 310 nm [24] [25] [15] [28]. This component has significantly longer decay times, ranging from 630 to 660 nanoseconds [24] [15] [27].

The slow component characteristics include:

  • Light yield: approximately 10 photons per keV of absorbed energy [15] [27]
  • Photoelectron yield: approximately 16% relative to sodium iodide (thallium) [15] [27]
  • Temperature dependence with maximum intensity at -10°C [15]
3.4.3.3. Decay Times and Light Yield

The intensity ratio between fast and slow components is typically 1:5 under standard conditions [24] [25], meaning the slow component is five times more intense than the fast component. This ratio can be modified through doping with elements such as yttrium, which can improve the fast-to-slow ratio to approximately 2:1 [24].

The total light output of barium fluoride is approximately 12 photons per keV of absorbed gamma radiation [15], which is about one-fifth that of sodium iodide (thallium). Despite this relatively low total light yield, the ultrafast timing capability of the fast component makes barium fluoride invaluable for applications requiring sub-nanosecond time resolution.

Physical Description

OtherSolid

Hydrogen Bond Acceptor Count

2

Exact Mass

175.902053 g/mol

Monoisotopic Mass

175.902053 g/mol

Heavy Atom Count

3

UNII

H96A02I53Y

GHS Hazard Statements

Aggregated GHS information provided by 267 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 267 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 266 of 267 companies with hazard statement code(s):;
H302 (95.86%): Harmful if swallowed [Warning Acute toxicity, oral];
H332 (99.62%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

7787-32-8

Metabolism Metabolites

Barium compounds are absorbed via ingestion and inhalation, the extent of which depends on the individual compound. In the body, the majority of the barium is found in the bone, while small amounts exists in the muscle, adipose, skin, and connective tissue. Barium is not metabolized in the body, but it may be transported or incorporated into complexes or tissues. Barium is excreted in the urine and faeces. (L214)

Wikipedia

Barium fluoride

General Manufacturing Information

Primary metal manufacturing
Barium fluoride (BaF2): ACTIVE

Dates

Last modified: 08-15-2023

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